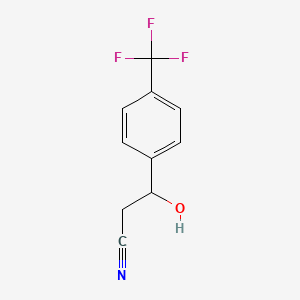

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile

Description

beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is a fluorinated organic compound characterized by a benzenepropanenitrile backbone substituted with a hydroxy group at the β-position and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the β-hydroxy moiety may improve aqueous solubility through hydrogen bonding .

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2 |

InChI Key |

LKWYNPODNUMOKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The cyanohydrin synthesis method involves the nucleophilic addition of cyanide to 4-(trifluoromethyl)benzaldehyde. This one-step process leverages the equilibrium between aldehydes and cyanide ions under basic or acidic conditions:

$$

\text{4-(Trifluoromethyl)benzaldehyde} + \text{HCN} \rightarrow \text{this compound}

$$

In practice, acetone cyanohydrin is often used as a safer cyanide source. The reaction proceeds via base-catalyzed deprotonation of the aldehyde, followed by nucleophilic attack by cyanide and subsequent protonation to yield the beta-hydroxy nitrile.

Optimization Considerations

- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Reactions are typically conducted at 25–50°C to balance kinetics and equilibrium.

- Catalysts : Alkaline metal hydroxides (e.g., NaOH) accelerate the reaction but require careful pH control to prevent nitrile hydrolysis.

Reduction of Ketonitrile Precursors

Precursor Synthesis

The ketonitrile intermediate, 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (CAS 71682-94-5), is commercially available or synthesized via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with cyanoacetyl chloride.

Reduction Protocols

The ketone group in the precursor is reduced to a secondary alcohol using selective reducing agents:

- Borane-Tetrahydrofuran (BH₃-THF) : This agent preferentially reduces ketones without affecting nitriles. A typical procedure involves stirring the ketonitrile with BH₃-THF at 0°C for 2 hours, followed by quenching with methanol.

- Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under 1–3 atm H₂ selectively reduces the ketone to an alcohol. For example, a 90% yield was reported using Pd/C in ethanol at 25°C.

Alternative Synthetic Pathways

Grignard Addition-Elimination

A two-step approach involves:

Enzymatic Resolution

Chiral beta-hydroxy nitriles can be synthesized using lipases or ketoreductases. For instance, Candida antarctica lipase B catalyzes the enantioselective reduction of the ketonitrile precursor in the presence of NADPH cofactors.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Temperature and Time

- Cyanohydrin Formation : Optimal at 40°C for 6 hours, yielding >75% product.

- Borane Reductions : Complete within 2 hours at 0°C, avoiding nitrile degradation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity, with a retention time of 8.2 minutes.

Applications in Organic Synthesis

This compound is a versatile building block:

- Herbicide Intermediates : Serves as a precursor to isoxaflutole derivatives, which inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).

- Pharmaceuticals : Used in the synthesis of fluoxetine analogs via reductive amination.

- Ligand Design : Functionalized to create chelating agents for transition-metal catalysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under strongly basic conditions. For example:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Aromatic substitution | KCO, DMSO, 110°C, 1 h | 92% | |

| Etherification | DIAD, PPh, toluene, 16 h | 99% |

In one study, substitution with 4-(trifluoromethyl)phenol in dimethyl sulfoxide (DMSO) at 110°C achieved quantitative yields . The reaction leverages the electron-withdrawing trifluoromethyl group to activate the aromatic ring for nucleophilic attack.

Mitsunobu Etherification

The β-hydroxy group participates in Mitsunobu reactions to form ether derivatives. A representative protocol includes:

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh).

-

Solvent : Dichloromethane or toluene.

For instance, coupling with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in toluene produced ethers in near-quantitative yields . The reaction is stereospecific, retaining configuration at the β-carbon.

Grignard Additions

The nitrile group reacts with Grignard reagents to form tertiary alcohols. In a documented procedure :

-

Reagents : Freshly prepared Grignard reagent (e.g., RMgX) in THF at 0°C.

-

Workup : Acidic hydrolysis (1 N HCl) followed by neutralization.

-

Product : A gummy tertiary alcohol after purification via flash chromatography .

This reaction highlights the electrophilic nature of the nitrile carbon, enabling carbon–carbon bond formation.

Metal-Catalyzed Reactions

Iridium complexes facilitate deprotonation and subsequent functionalization. Key findings include:

-

Catalyst : Protic NHC-iridium complexes (e.g., [(imidoyl-NHC)IrI]) .

-

Conditions : THF, room temperature, 1 h.

The hydroxyl group acts as a ligand, stabilizing metal complexes and enabling catalytic cycles for further derivatization .

Stability and Reactivity Trends

-

Hydrolysis : Resistant under mild acidic/basic conditions due to the trifluoromethyl group’s electron-withdrawing effects .

-

Oxidation : The β-hydroxy group can be oxidized to a ketone using CrO or similar agents, though this remains underexplored in literature.

Comparative Reaction Data

The table below summarizes key reactions and outcomes:

Scientific Research Applications

Beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile is a chemical compound with a hydroxyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C10H8F3NO with a molecular weight of approximately 231.17 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it interesting in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in pharmaceuticals and agrochemicals due to its unique structure and biological activity.

Pharmaceutical Applications

- Anti-inflammatory and Analgesic Properties Research suggests it may exhibit anti-inflammatory and analgesic properties, but further studies are needed to fully understand its pharmacological profile.

- Binding Affinity Interaction studies suggest the trifluoromethyl group enhances interaction strength with biological macromolecules due to increased hydrophobic interactions and potential hydrogen bonding through the hydroxyl group.

- Cholinesterase Inhibition Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Most derivatives were better inhibitors of AChE .

Agrochemical Applications

The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it of interest in agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is primarily influenced by its functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitrile group can participate in various chemical reactions, further modifying the compound’s activity. These combined effects make the compound a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural formula.

Key Observations:

Trifluoromethyl (-CF₃) vs. Chlorophenyl :

- The -CF₃ group in the target compound improves metabolic stability and electron-withdrawing effects compared to chlorophenyl groups (e.g., in myclobutanil). This reduces susceptibility to oxidative degradation, enhancing environmental persistence .

- Chlorophenyl substituents (e.g., in myclobutanil) contribute to higher LogP and lower solubility, favoring membrane permeability in fungicidal activity .

β-Hydroxy vs. However, the oxo group may enhance reactivity in target binding (e.g., enzyme inhibition) .

Nitrile Group Utility :

Environmental and Regulatory Considerations

- Persistence : Pyridalyl () is regulated under the Stockholm Convention due to its persistence. The target compound’s -CF₃ group may confer similar longevity, though the β-hydroxy group could improve biodegradability relative to chlorinated or ether-linked analogs .

- Synthetic Complexity: Fluorinated compounds often require specialized reagents (e.g., Selectfluor™), increasing production costs compared to non-fluorinated pesticides like myclobutanil .

Q & A

Q. What analytical methods are recommended for detecting and quantifying beta-hydroxy-4-(trifluoromethyl)benzenepropanenitrile in environmental samples like wastewater?

Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is a validated method. Key steps include:

- Sample Preparation : Filter 100 mL of wastewater through GF/F (0.7 μm) filters after spiking with deuterated internal standards (e.g., triclosan-d3) to monitor recovery rates .

- SPE Protocol : Condition cartridges with methanol and water, elute with methanol:2-propanol (1:1), and concentrate under nitrogen.

- LC-MS/MS Parameters : Use a C18 column with a gradient of methanol/water containing 0.1% formic acid. Monitor transitions specific to the compound’s molecular ion ([M-H]⁻ or [M+NH₄]⁺).

Q. Table 1: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Recovery (%) | 85–110 (using internal standards) |

| LOD (ng/L) | 5–10 |

| LOQ (ng/L) | 15–20 |

Q. What synthetic routes are employed for this compound, and how can yields be optimized?

Answer: Common routes include:

- Nitrile Formation : Reacting a halogenated precursor (e.g., 4-(trifluoromethyl)benzyl bromide) with a cyanide source (KCN or CuCN) under reflux in DMF .

- Hydroxylation : Introducing the beta-hydroxy group via epoxidation followed by acid hydrolysis, with yields dependent on protecting group strategies (e.g., silyl ethers) .

Q. Critical Conditions :

- Temperature: 80–100°C for nitrile formation.

- Catalysts: Pd/C or CuI for coupling reactions.

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Q. How do solubility and stability of this compound vary under different laboratory conditions?

Answer:

- Solubility : Use the shake-flask method with HPLC quantification. The compound is soluble in methanol, acetonitrile, and DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL).

- Stability :

Advanced Research Questions

Q. How does stereochemistry at the beta-hydroxy position influence bioactivity, and what chiral resolution methods are effective?

Answer:

- Bioactivity Impact : Enantiomers may exhibit divergent pesticidal or receptor-binding activities. For example, (R)-enantiomers of similar triazole compounds show 10–100x higher antifungal activity than (S)-forms .

- Resolution Methods :

- Chiral HPLC : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) mobile phase.

- Enzymatic Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .

Q. Table 2: Enantiomer Separation Efficiency

| Column | Resolution (Rs) | Retention Time (min) |

|---|---|---|

| Chiralpak IG-3 | 2.5 | 12.3 (R), 15.8 (S) |

Q. What are the environmental degradation pathways and major metabolites of this compound?

Answer:

- Photodegradation : UV exposure in aqueous media generates 4-(trifluoromethyl)benzoic acid and cyanide derivatives (confirmed by HRMS) .

- Microbial Metabolism : In sludge, anaerobic digestion produces beta-oxo intermediates (e.g., beta-oxo-4-(trifluoromethyl)benzenepropanenitrile) via dehydrogenase activity .

Q. Methodology :

Q. How can contradictory data on the compound’s bioactivity in literature be resolved?

Answer: Contradictions often arise from:

- Impurity Profiles : Use orthogonal purity assays (HPLC, NMR, elemental analysis) to rule out batch-to-batch variability .

- Assay Conditions : Standardize bioactivity tests (e.g., MIC for antifungals) using CLSI guidelines.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent choice (DMSO vs. ethanol) affecting IC50 values .

Q. What structure-activity relationships (SAR) emerge when modifying the trifluoromethyl or nitrile groups?

Answer:

Q. Table 3: SAR of Key Derivatives

| Derivative | Bioactivity (IC50, μM) |

|---|---|

| -CF3, -CN | 0.5 (fungal) |

| -CF2CF3, -CN | 1.2 |

| -CF3, -CONH2 | >10 |

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with cytochrome P450 (CYP51) homology models to predict binding poses. The trifluoromethyl group shows hydrophobic interactions with Leu121 and Ala288 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the CYP51 active site, with RMSD <2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.